

3-Chloro-5-hydroxybenzaldehyde physical properties

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Compound of Interest

Compound Name: 3-Chloro-5-hydroxybenzaldehyde

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An In-Depth Technical Guide to **3-Chloro-5-hydroxybenzaldehyde** for Advanced Research

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **3-Chloro-5-hydroxybenzaldehyde**. Its purpose is to provide an in-depth understanding of the compound's core physical and chemical properties, contextualized with practical insights into its synthesis, reactivity, and application as a strategic building block in modern organic synthesis.

Introduction: The Strategic Value of a Bifunctional Building Block

3-Chloro-5-hydroxybenzaldehyde is a substituted aromatic aldehyde that has garnered interest in the scientific community as a versatile intermediate. The strategic placement of three distinct functional groups—an electron-withdrawing chlorine atom, a nucleophilic hydroxyl group, and an electrophilic aldehyde—on a stable benzene ring makes it a valuable precursor for synthesizing a wide array of more complex molecules. Its utility is particularly noted in the construction of novel heterocyclic systems and substituted bi-aryl compounds, which are foundational scaffolds in many drug discovery programs.^[1] This document consolidates critical data to facilitate its effective use in the laboratory.

Core Chemical Identity

Precise identification is the cornerstone of reproducible science. The fundamental identifiers for **3-Chloro-5-hydroxybenzaldehyde** are summarized below.

Identifier	Value	Source
IUPAC Name	3-chloro-5-hydroxybenzaldehyde	[2]
CAS Number	1829-33-0	[3] [4] [5]
Molecular Formula	C ₇ H ₅ ClO ₂	[2] [3] [6]
Molecular Weight	156.57 g/mol	[2] [4] [5]
Canonical SMILES	<chem>C1=C(C=C(C=C1O)Cl)C=O</chem>	[2] [3]
InChI	InChI=1S/C7H5ClO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H	[2] [4]
InChIKey	BJENCCAVAIAGOF-UHFFFAOYSA-N	[2] [4]
MDL Number	MFCD08234659	[3] [4]

Physicochemical Properties: A Quantitative Overview

The physical state and solubility of a compound dictate its handling, reaction conditions, and purification strategies. **3-Chloro-5-hydroxybenzaldehyde** is a solid at room temperature, a common characteristic for substituted benzaldehydes of similar molecular weight.[\[4\]](#)

Property	Value	Source
Physical Form	Solid	[4]
Purity	≥98% (Typical)	[4]
Storage Temperature	4°C, stored under nitrogen	[4]

Note: Specific values for melting point, boiling point, and detailed solubility in various organic solvents are not consistently reported across primary chemical databases and would require experimental determination for precise measurements. It is recommended to handle the compound in a well-ventilated area, avoiding dust formation.[5]

Spectroscopic Fingerprint for Structural Verification

Structural confirmation is paramount. The following section details the expected spectroscopic data for **3-Chloro-5-hydroxybenzaldehyde**, providing a basis for quality control and reaction monitoring.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides precise information about the electronic environment of hydrogen atoms in the molecule. For **3-Chloro-5-hydroxybenzaldehyde**, the spectrum is expected to be distinct. A reported ¹H NMR spectrum in CDCl₃ showed the following peaks:

- δ 9.85 (s, 1H): This singlet corresponds to the highly deshielded aldehyde proton (-CHO).[7]
- δ 7.35 (s, 1H), 7.20 (s, 1H), 7.10 (s, 1H): These signals in the aromatic region are attributed to the three protons on the benzene ring.[7] The splitting patterns may appear as closely spaced multiplets or singlets depending on the resolution and the small coupling constants between meta-positioned protons.
- δ 3.68 (s, 1H): This broad singlet is characteristic of the phenolic hydroxyl proton (-OH).[7] Its chemical shift can vary depending on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The IR spectrum of **3-Chloro-5-hydroxybenzaldehyde** would be characterized by the following absorption bands:

- $\sim 3400\text{ cm}^{-1}$ (broad): O-H stretching vibration of the phenolic hydroxyl group.
- $\sim 1660\text{-}1700\text{ cm}^{-1}$ (strong): C=O stretching of the aromatic aldehyde.

- ~1400-1600 cm^{-1} : C=C stretching vibrations within the aromatic ring.
- ~1100-1300 cm^{-1} : C-O stretching of the phenol.
- ~700-850 cm^{-1} : C-Cl stretching vibration.

Synthesis Protocol and Mechanistic Considerations

Understanding the synthesis of a starting material provides insight into potential impurities and handling requirements. A common laboratory-scale synthesis involves the demethylation of a methoxy-substituted precursor.^[7]

Experimental Protocol: Demethylation of 3-Chloro-5-methoxybenzaldehyde

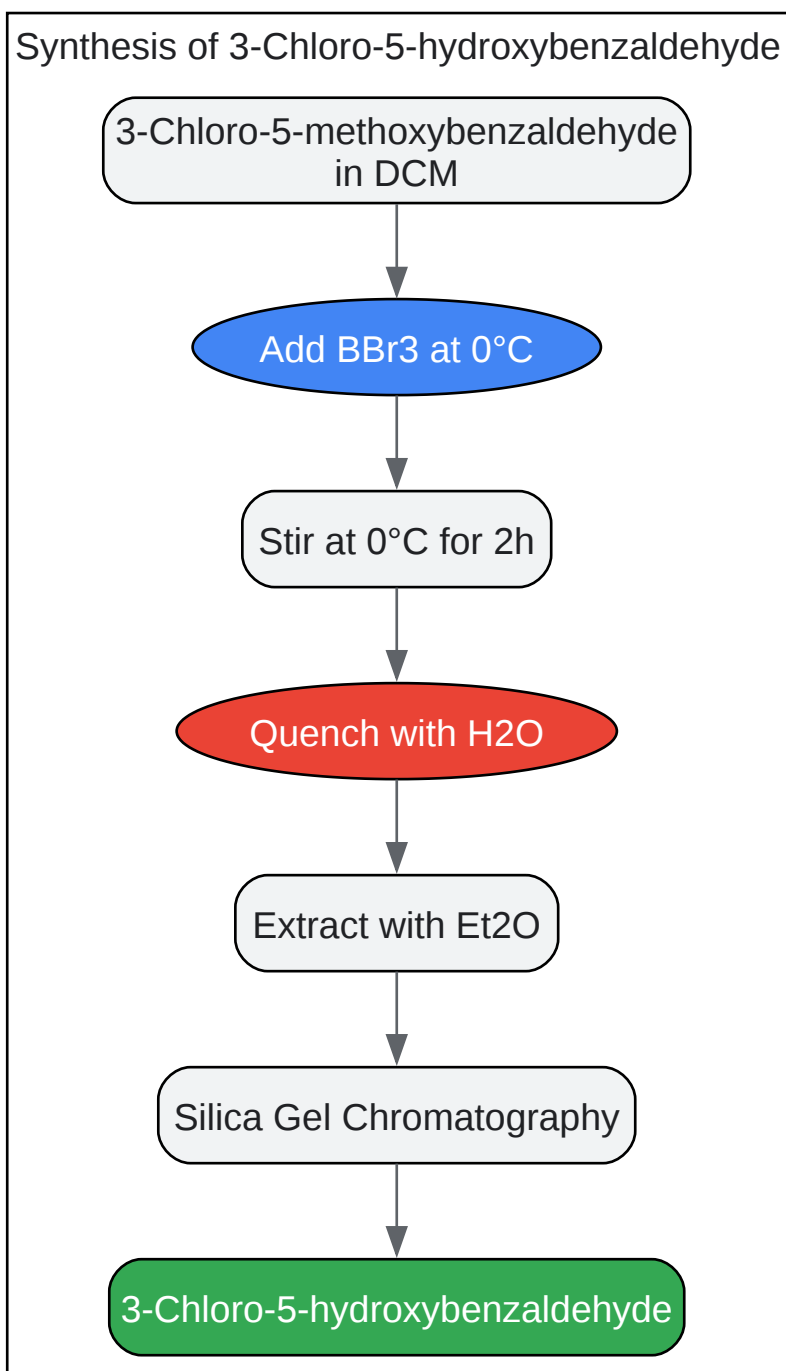
This procedure outlines the conversion of 3-chloro-5-methoxybenzaldehyde to the target compound using boron tribromide, a powerful Lewis acid that selectively cleaves aryl methyl ethers.

Step-by-Step Methodology:

- **Reaction Setup:** Dissolve 3-chloro-5-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).^[7]
- **Cooling:** Cool the solution to 0°C using an ice bath. This is critical to control the exothermic reaction with boron tribromide.
- **Reagent Addition:** Slowly add boron tribromide (1.25 eq) dropwise to the stirred solution over approximately 15 minutes.^[7] Maintaining a slow addition rate prevents a rapid temperature increase.
- **Reaction:** Stir the reaction mixture at 0°C for 2 hours.^[7] The progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully quench the reaction by the slow, dropwise addition of water. This step is highly exothermic and should be performed with caution at 0°C.

- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether (2 x volume).[\[7\]](#)
- Workup: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[\[7\]](#)
- Purification: Purify the crude material using silica gel column chromatography, typically with a hexane:ethyl acetate gradient, to yield pure **3-chloro-5-hydroxybenzaldehyde**.[\[7\]](#)

Synthesis Workflow Diagram



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Caption: Demethylation of 3-chloro-5-methoxybenzaldehyde.

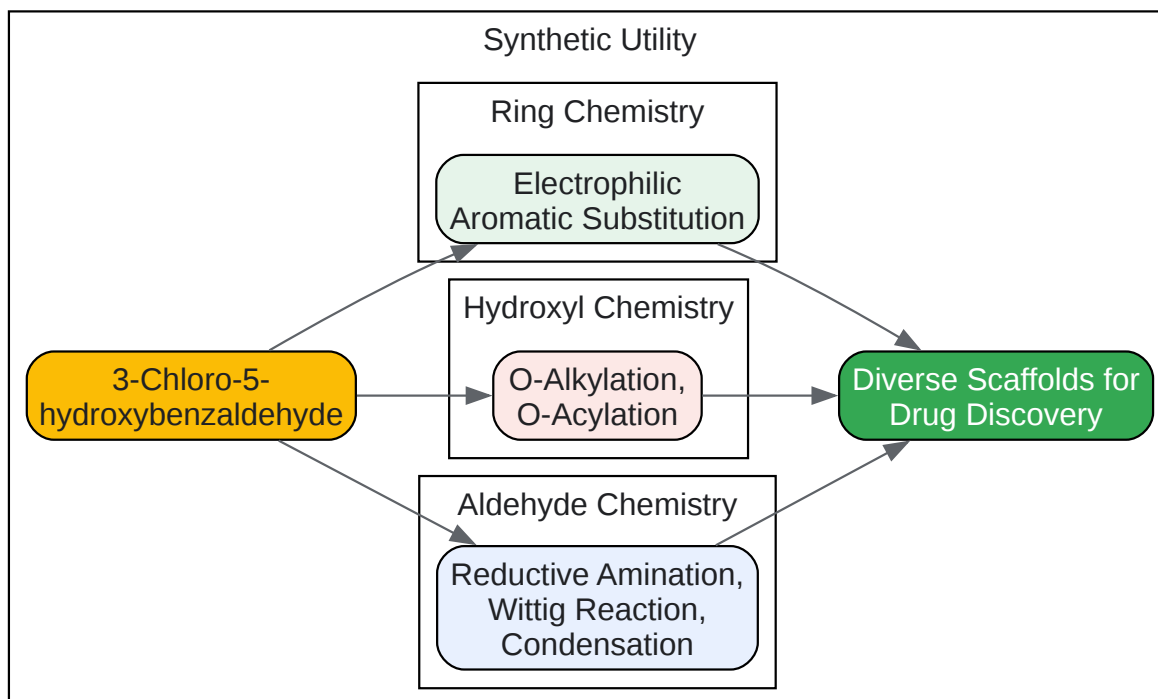
Reactivity and Applications in Drug Discovery

The chemical behavior of **3-Chloro-5-hydroxybenzaldehyde** is dictated by its three functional groups, which can be addressed with high selectivity.

- **The Aldehyde Group:** This group is a prime site for nucleophilic attack. It readily undergoes reactions such as Wittig olefination, reductive amination to form benzylamines, and condensation with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These reactions are fundamental for extending the molecular scaffold.
- **The Hydroxyl Group:** As a phenol, this group is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This allows for O-alkylation (e.g., Williamson ether synthesis) to introduce diverse side chains. It also activates the aromatic ring towards electrophilic substitution.
- **The Aromatic Ring:** The chlorine and hydroxyl groups direct further electrophilic aromatic substitution. This allows for the introduction of additional functional groups, such as nitro or halogen moieties, to further modulate the electronic and steric properties of the molecule.

This trifecta of reactivity makes **3-Chloro-5-hydroxybenzaldehyde** a valuable starting point for creating libraries of compounds for high-throughput screening in drug discovery. Its isomers, such as 3-Chloro-4-hydroxybenzaldehyde, are known intermediates in the synthesis of pharmaceutically relevant molecules, including morpholine-containing structures and electrochemically active compounds.^[8]

Role as a Synthetic Precursor



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Caption: Synthetic pathways from **3-Chloro-5-hydroxybenzaldehyde**.

Safety and Handling Precautions

As with any laboratory chemical, proper handling is essential. **3-Chloro-5-hydroxybenzaldehyde** is classified with the following GHS hazard statements:

- H302: Harmful if swallowed[2]
- H315: Causes skin irritation[2][4]
- H319: Causes serious eye irritation[2][4]
- H335: May cause respiratory irritation[2][4]

Recommended Handling Procedures:

- Use in a well-ventilated area or a chemical fume hood.[5]
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
- Avoid inhalation of dust and contact with skin and eyes.[5]
- Store in a tightly closed container in a cool, dry place away from incompatible materials.[4][5]

Conclusion

3-Chloro-5-hydroxybenzaldehyde is a strategically important chemical intermediate whose value lies in the orthogonal reactivity of its constituent functional groups. A thorough understanding of its physical properties, spectroscopic data, and chemical reactivity is crucial for its effective application. This guide provides the foundational knowledge required by researchers to leverage this versatile building block in the synthesis of novel compounds for pharmaceutical and materials science research.

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